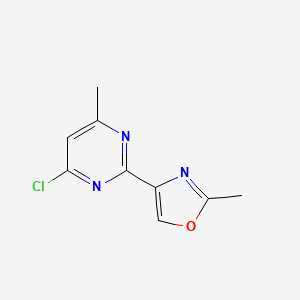

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole

Description

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 4, a methyl group at position 6, and a 2-methyl-1,3-oxazole ring at position 2. This structure combines aromatic and electron-withdrawing groups, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

4-(4-chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-3-8(10)13-9(11-5)7-4-14-6(2)12-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSWOZKRVIROQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=COC(=N2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole typically involves the reaction of 4-chloro-6-methylpyrimidine with 2-methyl-1,3-oxazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the oxazole ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-(4-amino-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole .

Scientific Research Applications

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like kinases, which play a crucial role in cell signaling and proliferation . The compound can bind to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Substituted Oxazole-Pyrimidine Hybrids

Oxazole vs. Imidazole Derivatives

Replacing the oxazole ring with imidazole alters electronic and steric profiles:

Halogen-Substituted Oxazoles

Physicochemical Properties

- LogP and Solubility : Chloro and methyl groups enhance hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility. In contrast, fluorinated analogs (e.g., 3-fluoropyrrolidine in ) exhibit reduced potency, possibly due to altered solubility or metabolic clearance .

- Thermal Stability : Derivatives like 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine () have reported melting points near 132°C, suggesting moderate thermal stability .

Biological Activity

4-(4-Chloro-6-methylpyrimidin-2-yl)-2-methyl-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structure combining pyrimidine and oxazole rings, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 201.63 g/mol. The presence of chlorine and methyl groups in its structure enhances its reactivity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit key enzymes involved in cell signaling pathways, particularly kinases that are crucial for cancer cell proliferation. This suggests potential applications in cancer therapy.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro assays revealed that the compound effectively reduced the viability of breast cancer cells (MCF-7 and MDA-MB-231) at low micromolar concentrations.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Efficacy | In vitro studies reported IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating significant cytotoxic effects. |

| Antimicrobial Screening | The compound displayed minimum inhibitory concentrations (MIC) below 20 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent. |

| Synergistic Effects | Combination studies with doxorubicin revealed enhanced cytotoxicity in breast cancer cells, suggesting a synergistic effect that warrants further investigation. |

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in determining its biological activity. Modifications to the pyrimidine or oxazole rings can significantly alter potency and selectivity against various targets. For instance, substituents at specific positions on the pyrimidine ring have been shown to enhance activity against certain bacterial strains.

Q & A

Q. Advanced

- Fluorescence quenching : Measures binding affinity to enzymes like dihydrofolate reductase (DHFR). A 30% reduction in fluorescence intensity at 340 nm indicates strong binding .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for inhibitor-enzyme interactions .

- Mutagenesis studies : Replace key residues (e.g., Asp27 in DHFR) to identify binding hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.